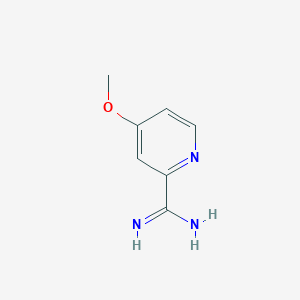

4-Methoxypicolinimidamide

Description

Contextual Significance of Pyridyl Carboxamidines in Chemical Science

Pyridyl carboxamidines, the class of compounds to which 4-Methoxypicolinimidamide belongs, are recognized for their versatile applications in various scientific fields. The amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key functional group. When attached to a pyridine (B92270) ring, the resulting pyridyl carboxamidine structure offers unique properties.

In medicinal chemistry, these compounds are of interest due to their presence in numerous pharmaceutical patents and their potential as therapeutic agents. nih.gov They serve as crucial precursors for synthesizing azaheterocycles like imidazoles, benzimidazoles, and pyrimidines, which are scaffolds for many biologically active molecules. mdpi.com For instance, certain arylimidamide (AIA) derivatives have been investigated for their antileishmanial activity. nih.gov

In coordination chemistry, pyridyl carboxamidines and related structures like pyridyl oximes are valued as ligands. researchgate.net Their ability to form stable complexes with metal ions is a key feature. researchgate.nettandfonline.com This property is leveraged in catalysis, where they can facilitate a variety of chemical transformations. nih.gov While N-hydroxyamidines have a more extensive history in coordination chemistry, unsubstituted pyridyl-2-carboxamidines have been shown to be effective ligands in modern catalysis, demonstrating the potential of exploring diverse chemical libraries for new reactivity. nih.gov

Historical Perspective on the Development of this compound Analogues

The development of this compound analogues is rooted in the broader history of amidine synthesis. One of the classic methods for preparing amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imido ester, which is then treated with an amine. scielo.br Over the years, numerous synthetic routes have been developed to improve efficiency and substrate scope. scielo.br

The direct addition of amines or ammonia (B1221849) to nitriles is an atom-economical approach, but it often requires harsh conditions or activation of the nitrile with electron-withdrawing groups or Lewis acids. mdpi.com Various catalytic systems have been introduced to overcome these limitations, including the use of copper salts, magnesium ethoxide, and other metal catalysts. mdpi.comacs.org For instance, an efficient copper-catalyzed protocol has been developed for the nucleophilic addition of amines to nitriles. mdpi.com

The synthesis of substituted pyridyl carboxamidines, including methoxy-substituted analogues, has been driven by the need for new ligands and building blocks in organic and medicinal chemistry. lookchem.com The introduction of a methoxy (B1213986) group on the pyridine ring can modulate the electronic properties and solubility of the molecule, influencing its reactivity and coordinating ability. smolecule.com While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in early literature, its development is a logical progression in the systematic exploration of substituted pyridyl carboxamidines for various applications.

Current Research Landscape and Emerging Applications of this compound

In the current research landscape, this compound has emerged as a significant ligand in the field of nickel-catalyzed cross-coupling reactions. sigmaaldrich.com Research by the Weix lab has highlighted its effectiveness in enabling the coupling of diverse basic nitrogen heterocycles with alkyl halides. sigmaaldrich.com This is a challenging transformation that is crucial for the synthesis of many pharmaceutical compounds.

The compound is also utilized in electrochemical nickel-catalyzed cross-electrophile coupling reactions. sigmaaldrich.comnih.gov These methods are considered a greener and safer alternative to traditional cross-coupling techniques. nih.gov Specifically, this compound has been employed in the C(sp3)–C(sp3) cross-coupling of alkyl halides with alkyl tosylates, a reaction that is important for increasing molecular diversity in medicinal chemistry. nih.gov

Beyond its role in catalysis, this compound serves as a versatile building block in organic synthesis for the creation of more complex molecules. lookchem.com Its unique structure is valuable in the development of potential pharmaceutical compounds and for studying biological activities. lookchem.com For example, it has been used in the synthesis of C-linked isoquinoline (B145761) amides as potential LRRK2 inhibitors, which are being investigated for the treatment of diseases like Parkinson's. google.com

The hydrochloride salt of this compound is often used to improve its solubility and handling. lookchem.com

Data on this compound and Related Compounds

Below are tables detailing the physical and chemical properties of this compound hydrochloride and a comparison with related compounds.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1179361-66-0 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₀ClN₃O | sigmaaldrich.com |

| Molecular Weight | 187.63 g/mol | sigmaaldrich.com |

| Appearance | Powder or solid | sigmaaldrich.com |

| Melting Point | 174-176 °C | sigmaaldrich.com |

| Assay | ≥95% | sigmaaldrich.com |

Table 2: Comparison of Related Pyridine Carboximidamide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|---|

| This compound hydrochloride | 1179361-66-0 | C₇H₁₀ClN₃O | 187.63 | Methoxy group at the 4-position of the pyridine ring. |

| 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4 | C₇H₁₀ClN₃O | 187.63 | Methoxy group at the 5-position of the pyridine ring. smolecule.com |

| Pyridine-2-carboximidamide hydrochloride | 51285-26-8 | C₆H₈ClN₃ | 157.60 | Unsubstituted pyridine ring. nih.gov |

| 4-Methoxypyridine-2-carboxamide | 90151-10-3 | C₇H₈N₂O₂ | 152.15 | Carboxamide group instead of a carboximidamide group. sigmaaldrich.comscbt.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTRTCUOCZLCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxypicolinimidamide

Established Synthetic Pathways for 4-Methoxypicolinimidamide and its Salts

Traditional synthetic routes to this compound and its salts have laid the groundwork for the preparation of this important molecule. These methods often involve multi-step sequences and rely on well-established organic reactions.

Direct Amidation Approaches

Direct amidation strategies are a cornerstone in the synthesis of amidines, including this compound. One of the most prominent methods is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can then be treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org The synthesis of this compound would likely commence from 4-methoxypicolinonitrile.

The general mechanism of the Pinner reaction involves the protonation of the nitrile by a strong acid, typically anhydrous HCl, to form a highly electrophilic nitrilium ion. This is subsequently attacked by an alcohol to form an imidate hydrochloride. semanticscholar.org Further reaction with ammonia furnishes the amidine hydrochloride salt. wikipedia.org While the Pinner reaction is a classic and reliable method, it often requires harsh acidic conditions and anhydrous solvents. organic-chemistry.org

Alternative direct amidation approaches involve the activation of nitriles with Lewis acids or the use of metal amides. For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org Another approach involves the conversion of nitriles to amidoximes, which can then be reduced to amidines. This method has proven effective for the synthesis of ortho-substituted benzamidines, which can be challenging to prepare via the Pinner method. lookchem.com

Table 1: Comparison of Direct Amidation Approaches for Amidine Synthesis

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

| Pinner Reaction | Nitrile | Alcohol, Anhydrous HCl, Ammonia/Amine | Anhydrous, Acidic | Well-established, reliable for many substrates | Harsh conditions, sensitive to moisture |

| Metal Amide Catalysis | Nitrile | Amine, Ytterbium amide | Solvent-free, high temperature | High atom economy, solvent-free | Requires specific metal catalysts |

| Amidoxime Reduction | Nitrile | Hydroxylamine, Reducing agent | Multi-step | Tolerates sterically hindered substrates | Less direct, involves multiple steps |

Coupling Reactions in this compound Synthesis

While direct amidation focuses on the formation of the amidine functional group from a nitrile precursor, coupling reactions offer an alternative strategy by constructing the picoline scaffold or attaching the methoxy (B1213986) group through carbon-carbon or carbon-oxygen bond formation. However, the primary role of this compound in the context of coupling reactions is as a ligand for nickel-catalyzed cross-coupling reactions. sigmaaldrich.comscientificlabs.co.uk

This pyridyl carboxamidine ligand has been demonstrated to be effective in the nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. sigmaaldrich.comscientificlabs.co.uk The development of such ligands is crucial for expanding the scope and utility of cross-coupling methodologies in organic synthesis. While not a direct synthesis of the ligand itself, the application of this compound in these reactions highlights its importance in the field of catalysis.

The synthesis of the ligand itself could potentially involve nickel-catalyzed amidation reactions. For example, nickel-catalyzed amidation of aryl halides with amides or amines has been developed as a method for C-N bond formation. nih.govrsc.org A hypothetical route could involve the coupling of a 4-halopicolinimidamide derivative with a methoxide (B1231860) source, or the amidation of a 4-methoxypicolinoyl halide or ester. Nickel-catalyzed methodologies for the synthesis of amides from esters and nitro compounds have also been reported, showcasing the versatility of nickel in C-N bond formation. nih.gov

Strategic Salt Formation for Synthetic Utility

The formation of salts, particularly hydrochloride salts, is a common strategy in the synthesis and purification of amidines. This compound is commercially available as its hydrochloride salt. sigmaaldrich.com The formation of a salt can significantly improve the stability, solubility, and handling of the compound. mdpi.com

In the context of the Pinner reaction, the amidine is naturally formed as its hydrochloride salt. wikipedia.org This salt can then be neutralized to obtain the free base if required. The formation of a crystalline salt can also be a crucial purification step, allowing for the isolation of the desired product from the reaction mixture.

The choice of the counter-ion can be strategic. While hydrochloride salts are common, other salts can be prepared to modulate the physicochemical properties of the compound. For instance, in pharmaceutical development, different salt forms are often screened to optimize properties like solubility and bioavailability. The synthesis of pyridinium (B92312) salts, a related class of compounds, has been extensively studied and offers a wide range of synthetic routes and applications. rsc.org The reaction of picolinamides with ketones can also lead to the formation of novel heterocyclic salts. mdpi.com

Novel and Sustainable Synthetic Approaches for this compound Analogues

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Electrochemical Synthesis Methodologies

Electrochemical synthesis has emerged as a powerful tool in organic chemistry, offering a green alternative to traditional methods that often rely on stoichiometric oxidants or reductants. rsc.orgresearchgate.net In the context of amidine synthesis, electrochemical methods can be employed to activate substrates and facilitate bond formation under mild conditions.

For example, an electrochemical multicomponent reaction of methanol (B129727), secondary amines, and sulfonamides has been developed for the synthesis of N-sulfonyl amidines. organic-chemistry.org This method utilizes methanol as a green C1 source. Furthermore, the electrochemical synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and amines has been achieved in an aqueous medium, highlighting the potential for green solvents in electrosynthesis. rsc.orgresearchgate.net

The direct carboxylation of pyridines using carbon dioxide has also been demonstrated through an electrochemical strategy, showcasing the ability of electrochemistry to activate even inert molecules like CO2. azom.comnih.gov While not directly yielding an amidine, this demonstrates the potential for electrochemical C-C bond formation on the pyridine ring, which could be a key step in the synthesis of functionalized picolinimidamide (B1582038) analogues. The electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines further illustrates the utility of electrochemistry in constructing complex heterocyclic systems. rsc.org

Table 2: Overview of Electrochemical Approaches to Amidine and Pyridine Derivative Synthesis

| Reaction Type | Substrates | Key Features | Potential Application for this compound Analogues |

| Multicomponent Amidine Synthesis | Methanol, Amines, Sulfonamides | Green C1 source, mild conditions | Synthesis of N-functionalized picolinimidamide analogues |

| Pyridine Carboxamide Synthesis | Pyridine carbohydrazides, Amines | Aqueous medium, external oxidant-free | Green synthesis of picolinamide (B142947) precursors to picolinimidamides |

| Pyridine Carboxylation | Pyridines, CO2 | Activation of inert molecules, regioselectivity control | Introduction of carboxylic acid functionality for further elaboration |

Solvent-Free Reaction Conditions in Synthesis

Solvent-free reactions, often conducted under neat conditions or using ball milling (mechanochemistry), represent a significant step towards greener chemical processes. These methods can lead to reduced waste, lower energy consumption, and sometimes enhanced reaction rates and selectivities. rsc.org

The addition of amines to nitriles, a key step in amidine synthesis, has been successfully carried out under solvent-free conditions catalyzed by ytterbium amides. organic-chemistry.org This approach offers high atom economy and avoids the use of volatile organic solvents. Zinc(II) has also been shown to promote the reaction of cyclic amines and nitriles to form amidines. rsc.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, is another promising solvent-free technique. While the direct mechanochemical synthesis of this compound has not been reported, the synthesis of other nitrogen-containing heterocycles and functional groups under ball-milling conditions suggests its potential applicability. The development of solvent-free methods for the synthesis of N-sulfonylformamidines further underscores the trend towards eliminating solvents in organic synthesis.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Several prominent MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, the Ugi reaction, and the Passerini reaction, are utilized for the synthesis of various heterocyclic scaffolds.

While specific examples detailing the synthesis of this compound using these MCRs are not extensively documented in the readily available literature, the principles of these reactions can be applied to the conceptual design of its synthesis. The GBB reaction, for instance, is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. By selecting appropriate starting materials, it is conceivable to construct a scaffold that could be a precursor to or a derivative of this compound. The reaction typically proceeds via the formation of an N-acylimine intermediate, which then undergoes cyclization.

The Ugi and Passerini reactions are also cornerstone MCRs. The Ugi four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. The versatility of these reactions allows for the incorporation of a wide range of functional groups, suggesting that a 4-methoxypyridine (B45360) moiety could be introduced through the appropriate choice of the initial building blocks.

A hypothetical multicomponent approach to a this compound-related scaffold could involve a reaction where one of the components is a derivative of 4-methoxypyridine. For example, a GBB-type reaction could theoretically employ a 2-amino-4-methoxypyridine (B134910) derivative as the amidine component.

| Multicomponent Reaction | Key Reactants | Typical Product Scaffold |

| Groebke–Blackburn–Bienaymé | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amides |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides |

Chemical Reactivity and Transformation Studies of this compound

Oxidation Reactions of the Core Structure

The pyridine ring within the this compound structure is susceptible to oxidation, particularly at the nitrogen atom, to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives and significantly alters the electronic properties and reactivity of the heterocyclic core. The oxidation is typically achieved using various oxidizing agents.

Common oxidizing agents for the N-oxidation of pyridines include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. The reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxide. The presence of the electron-donating methoxy group at the 4-position increases the electron density on the pyridine nitrogen, facilitating the oxidation process.

The resulting 4-methoxypyridine N-oxide can then serve as a versatile intermediate for further functionalization. The N-oxide group can activate the pyridine ring towards both electrophilic and nucleophilic substitution at different positions. For instance, it directs electrophilic substitution to the 2- and 6-positions and can be subsequently removed by reduction if desired.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Hydrogen Peroxide / Acetic Acid | Reflux | 4-Methoxypyridine N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | 4-Methoxypyridine N-oxide |

| Caro's Acid (H₂SO₅) | Aqueous solution | 4-Methoxypyridine N-oxide |

Nucleophilic Substitution Studies of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring in this compound is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this deficiency is more pronounced at the 2- and 4-positions, making them susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key driving force for the reaction. thieme-connect.degoogle.com

Studies on related 4-methoxypyridine derivatives have shown that the methoxy group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, the amination of methoxypyridines has been achieved using sodium hydride in the presence of lithium iodide, providing access to aminopyridine derivatives. researchgate.net The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a crucial role in the efficiency of the substitution.

| Nucleophile | Reaction Type | Potential Product |

| Amines (e.g., R₂NH) | Amination | 4-Aminopicolinimidamide derivatives |

| Thiols (e.g., RSH) | Thiolation | 4-Thiopicolinimidamide derivatives |

| Alkoxides (e.g., RO⁻) | Alkoxylation | 4-Alkoxypicolinimidamide derivatives |

Derivatization from Picolinonitrile Precursors

The synthesis of picolinimidamides, including this compound, can be achieved through the derivatization of the corresponding picolinonitrile (2-cyanopyridine) precursors. The nitrile group is a versatile functional group that can be converted into an imidamide moiety through several synthetic routes.

A common method for the preparation of picolinimidamides from picolinonitriles is the Pinner reaction. This reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate salt. Subsequent reaction of the imidate with ammonia or an amine yields the corresponding unsubstituted or N-substituted picolinimidamide.

For the synthesis of this compound, the starting material would be 4-methoxypicolinonitrile. The reaction sequence would be as follows:

Formation of the Imidate Salt: 4-Methoxypicolinonitrile is reacted with an alcohol (e.g., ethanol) and hydrogen chloride gas to form the corresponding ethyl 4-methoxypicolinimidate hydrochloride.

Ammonolysis of the Imidate: The isolated imidate salt is then treated with ammonia to yield this compound.

Alternatively, direct amination of the nitrile can be achieved under certain conditions, although this is less common for the synthesis of simple imidamides. The choice of reaction conditions is critical to control the selectivity and yield of the desired picolinimidamide. The reactivity of the nitrile group in 4-methoxypicolinonitrile is influenced by the electronic effects of the methoxy group on the pyridine ring.

| Precursor | Reagents | Intermediate | Final Product |

| 4-Methoxypicolinonitrile | 1. Alcohol, HCl 2. Ammonia | 4-Methoxypicolinimidate salt | This compound |

Catalytic Applications of 4 Methoxypicolinimidamide

4-Methoxypicolinimidamide as a Ligand in Transition Metal Catalysis

This compound is a pyridyl carboxamidine ligand that has demonstrated significant utility in transition metal catalysis, particularly with nickel. Ligands are crucial in catalysis as they modify the electronic and steric properties of the metal center, thereby controlling reactivity and selectivity. mdpi.comresearchgate.net The development of diverse ligand libraries has been essential for the industrial application of metal-catalyzed reactions. sigmaaldrich.com this compound has emerged as a valuable addition to this toolkit, enabling challenging cross-coupling reactions. sigmaaldrich.com

The structure of this compound allows it to effectively coordinate with transition metals, creating a catalytic complex capable of facilitating a variety of chemical transformations. Its application has been notably highlighted in nickel-catalyzed processes, where it helps to overcome common challenges associated with sluggish electrophiles and side reactions. sigmaaldrich.commdpi.com

Nickel-Catalyzed Cross-Coupling Reactions Facilitation

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Nickel catalysis, in particular, has become a cost-effective and powerful method for activating challenging substrates. mdpi.com The this compound ligand has been instrumental in advancing nickel-catalyzed cross-coupling reactions, enabling the use of diverse and complex substrates that were previously difficult to couple. sigmaaldrich.com

This ligand has been shown to facilitate the coupling of various basic nitrogen heterocycles with both primary and secondary alkyl halides, demonstrating its broad applicability. sigmaaldrich.com The presence of the ligand is essential for controlling the reactivity and selectivity of these nickel-catalyzed transformations.

C(sp3)–C(sp3) Cross-Coupling Enhancements

The formation of bonds between two sp3-hybridized carbon centers is a significant challenge in organic synthesis, often hampered by side reactions like β-hydride elimination. scispace.com Nickel-catalyzed methods have been developed to address this, and ligands play a critical role in their success. scispace.comnih.gov The use of ligands like this compound enhances the efficiency of these reactions, allowing for the construction of molecules rich in sp3 carbons, which are highly desirable in drug discovery for their three-dimensional structures. nih.govprinceton.edu

Recent advancements have focused on the synergistic use of nickel catalysis and photoredox catalysis to form C(sp3)–C(sp3) bonds directly from abundant starting materials like carboxylic acids and alkyl halides, avoiding the need for pre-functionalized organometallic reagents. scispace.comnih.gov While specific data tables detailing the performance of this compound in C(sp3)–C(sp3) coupling were not found in the provided results, the context of its utility in related nickel-catalyzed alkyl couplings suggests its potential to enhance these transformations.

Scope Expansion in Alkyl-Alkyl Bond Forming Reactions

Expanding the scope of alkyl-alkyl bond-forming reactions is critical for accessing a wider range of complex organic molecules. nih.gov Nickel-catalyzed cross-couplings have been pivotal in this area, particularly for reactions involving unactivated alkyl electrophiles. nih.gov A key strategy involves the enantioselective addition of a nickel hydride to an internal olefin, followed by the coupling of the resulting chiral metal-alkyl intermediate with an alkyl electrophile. nih.gov

The use of redox-active esters, derived from ubiquitous carboxylic acids, as surrogates for alkyl halides has also significantly broadened the scope of these reactions. scispace.com This approach allows for the coupling of primary, secondary, and tertiary alkyl carboxylic acids with various organometallic species under relatively mild conditions. scispace.com The role of ligands like this compound is to stabilize the nickel catalyst and modulate its reactivity to accommodate a broader range of substrates and functional groups, thereby expanding the synthetic utility of alkyl-alkyl cross-coupling.

Role in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the creation of pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net While traditional methods often require pre-activated substrates, modern transition metal-catalyzed approaches have broadened the scope and efficiency of C-N bond formation. researchgate.net

The this compound ligand has been specifically demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. sigmaaldrich.com This highlights its direct role in facilitating the construction of C(sp3)-N bonds. Furthermore, the broader field of metallaphotoredox catalysis has seen the development of methods for decarboxylative C(sp3)-N coupling, using copper or other metals to link abundant alkyl carboxylic acids with a wide array of nitrogen nucleophiles, including amides, anilines, and sulfonamides. princeton.edumdpi.com

Table 1: Selected Nickel-Catalyzed C-N Cross-Coupling Reactions This table is a representative example based on the general capabilities described in the sources and does not reflect experiments specifically using this compound unless cited.

| Entry | Nitrogen Nucleophile | Alkyl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Nitrogen Heterocycle | Primary Alkyl Halide | Ni-catalyst / this compound | (Not Specified) | sigmaaldrich.com |

| 2 | Nitrogen Heterocycle | Secondary Alkyl Halide | Ni-catalyst / this compound | (Not Specified) | sigmaaldrich.com |

| 3 | Aryl Sulfonamide | Alkyl Carboxylic Acid | Cu/Photoredox Catalyst | 59 | princeton.edu |

| 4 | Alkyl Sulfonamide | Alkyl Carboxylic Acid | Cu/Photoredox Catalyst | 51 | princeton.edu |

| 5 | Aryl Amide | Alkyl Carboxylic Acid | Cu/Photoredox Catalyst | 79 | princeton.edu |

Ligand Design Principles and Mechanistic Insight in Catalysis

The effectiveness of a ligand in transition metal catalysis stems from its electronic and steric properties, which influence the stability and reactivity of the catalytic intermediates. researchgate.netnih.gov Ligands like this compound are designed to provide a specific coordination environment around the metal center. The pyridyl and imidamide moieties offer multiple coordination sites, allowing for the formation of a stable complex with the nickel center.

Mechanistically, in nickel-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation (or a related step for decarboxylative coupling), and reductive elimination. The ligand influences each of these steps. For example, a well-designed ligand can promote the oxidative addition of a challenging electrophile to the Ni(0) center and facilitate the final reductive elimination step to release the product and regenerate the active catalyst. Computational studies have shown that the steric properties of ligands are crucial, especially when dealing with bulky coupling partners like tertiary radicals, where traditional ligands may be poorly suited. chemrxiv.org The specific design of this compound likely provides an optimal balance of steric bulk and electronic properties to facilitate the challenging coupling reactions it is used for.

High-Throughput Experimentation (HTE) in Catalyst and Ligand Screening

High-throughput experimentation (HTE) has revolutionized the field of catalyst development by enabling the rapid screening of a large number of reaction parameters. This technology is particularly valuable for the discovery and optimization of new catalytic systems.

Decarboxylative coupling has emerged as a powerful strategy for the formation of C-C bonds, using readily available carboxylic acids as starting materials. The optimization of these reactions can be complex, involving the interplay of catalyst, ligand, base, solvent, and temperature. HTE allows for the systematic and parallel investigation of these parameters.

In the context of this compound, HTE can be employed to rapidly identify the optimal conditions for a given decarboxylative coupling reaction. A typical HTE workflow would involve setting up an array of reactions in microtiter plates, where each well contains a different combination of reaction components. The outcomes of these reactions are then analyzed, often using high-throughput analytical techniques such as LC-MS or GC-MS, to identify the conditions that provide the highest yield and selectivity.

Table 2: HTE Screening for Decarboxylative Coupling Optimization

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

|---|---|---|---|---|

| Ligand | This compound | Ligand A | Ligand B | Ligand C |

| Base | K₂CO₃ | CsF | DBU | KOAc |

| Solvent | DMAc | NMP | Toluene | Dioxane |

| Additive | Additive X | Additive Y | Additive Z | None |

HTE is an ideal tool for comparing the performance of a new ligand, such as this compound, against a library of known ligands. By running a series of parallel reactions under identical conditions, with the only variable being the ligand, a direct comparison of their efficacy can be made.

Such comparative studies can reveal the unique advantages of this compound in terms of reactivity, selectivity, and substrate scope. The data generated from these screens can be used to build structure-activity relationships, providing insights into the key structural features of the ligand that are responsible for its catalytic performance.

Table 3: Comparative Ligand Performance in a Model Reaction

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| This compound | 85 | 95 |

| Picolinimidamide (B1582038) | 78 | 90 |

| 4,4'-di-tert-butyl-2,2'-bipyridine | 65 | 88 |

A key goal in catalysis research is the development of reactions with broad substrate scope and functional group tolerance. HTE can significantly accelerate the process of expanding the generality of a reaction. By screening a diverse set of substrates with a given catalytic system, the boundaries of the reaction's applicability can be quickly established.

For the catalytic system based on this compound, HTE can be used to test its performance with a wide range of aryl and alkyl electrophiles in reductive coupling, or a variety of carboxylic acids in decarboxylative coupling. This approach can rapidly identify substrates that are well-tolerated and those that are challenging, guiding further development and optimization efforts to broaden the reaction's utility.

Derivatization Strategies and Scaffold Modification of 4 Methoxypicolinimidamide

Design and Synthesis of Novel 4-Methoxypicolinimidamide Derivatives

The design and synthesis of new derivatives of this compound focus on two primary sites for modification: the pyridine (B92270) ring and the imidamide moiety. These modifications allow for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved properties.

The pyridine ring of this compound offers several positions for structural modification. The introduction of various functional groups can significantly influence the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets. nih.gov

Researchers have explored the impact of substituting the pyridine ring with both electron-donating and electron-withdrawing groups. nih.gov For instance, the introduction of electron-withdrawing groups at the 4-position of the pyridine ring has been shown to result in higher yields in certain coupling reactions. nih.gov Conversely, the replacement of a phenyl group with a pyridine ring in some compounds has been demonstrated to enhance biochemical potency and metabolic stability. nih.gov

Common synthetic strategies for modifying the pyridine ring include nucleophilic aromatic substitution and cross-coupling reactions. These methods allow for the introduction of a wide range of substituents, such as alkyl, aryl, and heteroaryl groups. The choice of synthetic route often depends on the desired substituent and the reactivity of the starting materials.

A study on pyridine-based inhibitors demonstrated that modifications at the C4 and C6 positions of the pyridine ring could optimize antiviral potency. nih.gov Specifically, the combination of a highly optimized C4-substituent with various C6-amides led to the development of compounds with good potency against different viral variants. nih.gov

Table 1: Examples of Structural Modifications on Pyridine Rings of Related Compounds and Their Effects

| Parent Compound Class | Modification on Pyridine Ring | Observed Effect |

| Pyridine-based NCINIs | Addition of a C6-amide | Improved potency against viral variants nih.gov |

| Pyridinophane Complexes | Substitution with electron-withdrawing groups at the 4-position | Higher yields in C-C coupling reactions nih.gov |

| Thiourea-based inhibitors | Replacement of a terminal phenyl ring with pyridine | 160-fold improvement in metabolic stability nih.gov |

This table presents data from related pyridine-containing compounds to illustrate the potential effects of similar modifications on this compound.

The imidamide functional group, also known as an amidine, is a key feature of this compound and a prime target for functionalization. wikipedia.org The imidamide moiety's basicity and hydrogen bonding capabilities can be modulated through derivatization, which can influence the compound's pharmacokinetic and pharmacodynamic properties. uq.edu.au

One common approach to functionalizing the imidamide group is through N-substitution. The nitrogen atoms of the imidamide can be alkylated or acylated to introduce a variety of substituents. These modifications can alter the compound's lipophilicity, solubility, and ability to interact with biological targets. A general route to primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). wikipedia.org

The introduction of different functional groups to the imidamide moiety can also serve to create bioisosteres of other functional groups, potentially leading to improved biological activity or reduced side effects. For example, replacing an amide with an imidamide can introduce an additional hydrogen bond donor, which could enhance binding to a target protein. uq.edu.au

Recent research has focused on developing robust and general procedures for introducing amidines into peptide backbones, highlighting the growing interest in this functional group in medicinal chemistry. researchgate.net These synthetic strategies could potentially be adapted for the functionalization of the imidamide moiety of this compound.

Prodrug Strategies Incorporating this compound Scaffolds

Prodrug design is a widely used strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. mdpi.com For this compound, prodrug approaches can be employed to enhance its systemic delivery, target it to specific tissues, and mitigate pharmacokinetic limitations.

The rational design of prodrugs aims to temporarily modify the chemical structure of the active compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. A common objective is to enhance oral bioavailability by increasing the lipophilicity of a polar drug or the aqueous solubility of a poorly soluble one. slideshare.net

For a compound like this compound, a prodrug strategy could involve masking the polar imidamide group with a lipophilic promoiety. This would increase the molecule's ability to cross biological membranes, such as the intestinal epithelium, leading to improved oral absorption. Once absorbed, the promoiety would be cleaved by enzymes in the body to release the active this compound.

An innovative prodrug strategy was required for a class of HIV integrase strand transfer inhibitors based on a 2-pyridinone core to enhance high-dose plasma exposures due to limited oral absorption. nih.gov This highlights the potential for prodrugs to overcome absorption issues in pyridine-containing compounds.

Enzyme-activatable prodrugs are designed to be converted to their active form by specific enzymes that are overexpressed at the target site, such as in tumor tissues. rsc.orgresearchgate.net This approach can increase the therapeutic index of a drug by concentrating its activity at the site of action and reducing systemic toxicity. nih.gov

A hypothetical enzyme-activatable prodrug of this compound could be designed by attaching a promoiety that is a substrate for a tumor-associated enzyme, such as a specific protease or phosphatase. Upon reaching the tumor microenvironment, the enzyme would cleave the promoiety, releasing the active drug in a site-specific manner.

For instance, a multifunctional prodrug was engineered by conjugating a photosensitizer to the chemotherapeutic drug camptothecin (B557342) via a phenyl benzoate (B1203000) linker. nih.gov This linker was designed to be selectively cleaved by carboxylesterases, which are overexpressed in some cancer cells, leading to the release of the active drug. nih.gov A similar strategy could be envisioned for this compound.

Table 2: Examples of Enzyme-Activatable Prodrug Strategies for Heterocyclic Compounds

| Prodrug Type | Activating Enzyme | Target Indication (Example) |

| Nitro-heterocyclic prodrugs | Nitroreductase | Prostate Cancer nih.gov |

| Dipeptide-linked prodrugs | Membrane dipeptidase (MDP) | Tumors mdpi.com |

| Phenyl benzoate-linked prodrugs | Carboxylesterase | Cancer nih.gov |

This table illustrates various enzyme-activatable prodrug systems that have been developed for other heterocyclic compounds and could be conceptually applied to this compound.

For example, if this compound suffers from rapid metabolism, a prodrug approach could be used to protect the metabolically labile sites. This could involve attaching a promoiety that sterically hinders the metabolic enzymes or alters the electronic properties of the molecule to reduce its susceptibility to metabolic transformation. The pyridine ring in a drug molecule can improve its biochemical potency and metabolic stability. nih.gov

Poor aqueous solubility can also be a significant hurdle for drug development. A hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, can be attached to this compound to create a more water-soluble prodrug. This can be particularly useful for developing intravenous formulations or improving dissolution in the gastrointestinal tract.

In the development of pyridine-based non-nucleoside reverse transcriptase inhibitors, aligning potency with favorable pharmacokinetic properties was a key challenge. nih.gov This involved optimizing metabolic stability and minimizing clearance through enterohepatic recirculation, demonstrating the importance of addressing pharmacokinetic limitations in pyridine derivatives. nih.gov

Combinatorial Chemistry and Library Synthesis for Derivative Exploration

The exploration of the chemical space surrounding the this compound scaffold can be significantly accelerated through the application of combinatorial chemistry and library synthesis. These high-throughput methodologies enable the rapid generation of a large and diverse collection of related compounds, which can then be screened for desired biological activities. While specific literature detailing the combinatorial synthesis of this compound derivatives is not extensively available, the principles of parallel synthesis and library design can be readily applied to this scaffold based on established synthetic routes for picolinamides and related heterocyclic compounds. nih.govspirochem.comasynt.com

The core structure of this compound presents several key points for diversification, allowing for the systematic modification of its physicochemical and pharmacological properties. A strategic approach to library synthesis would involve the parallel modification of these key positions using a variety of building blocks.

A hypothetical parallel synthesis approach could be designed to explore the structure-activity relationships (SAR) of this compound derivatives. This would typically involve a multi-well plate format where reactions are carried out simultaneously, each with a different set of building blocks. spirochem.com The primary points of diversification on the this compound scaffold include:

Modification of the Imidamide Group: The imidamide functional group can be derivatized with a range of substituents. For instance, reaction with a library of isocyanates or isothiocyanates could yield a diverse set of N-acyl or N-thioacyl derivatives.

Alterations to the Methoxy (B1213986) Group: The methoxy group at the 4-position of the pyridine ring can be replaced with other alkoxy, aryloxy, or substituted amino groups to probe the electronic and steric requirements at this position.

Substitution on the Pyridine Ring: Further functionalization of the pyridine ring, for example, through electrophilic or nucleophilic aromatic substitution, could introduce additional points of diversity.

To illustrate a potential combinatorial library synthesis, consider a scenario where the imidamide nitrogen is acylated with a variety of carboxylic acids. A representative set of building blocks for such a library is presented in the table below.

| Building Block Type | Examples |

| Carboxylic Acids (R-COOH) | Acetic acid, Propionic acid, Benzoic acid, 4-Chlorobenzoic acid, Cyclohexanecarboxylic acid |

| Isocyanates (R-NCO) | Methyl isocyanate, Phenyl isocyanate, 4-Fluorophenyl isocyanate |

| Sulfonyl Chlorides (R-SO₂Cl) | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride |

This table illustrates a selection of potential building blocks for the combinatorial derivatization of the this compound scaffold.

The synthesis could be performed in a 96-well plate format, with each well containing the this compound core, a unique carboxylic acid, and a suitable coupling agent. After the reaction, a high-throughput purification step, followed by analysis, would yield a library of novel derivatives ready for biological screening.

A summary of a hypothetical library generated from the reaction of this compound with a selection of carboxylic acids is detailed in the following table.

| Library Compound ID | Starting Material | Building Block (Carboxylic Acid) | Resulting Derivative Structure (General) |

| LIB-001 | This compound | Acetic acid | N-acetyl-4-methoxypicolinimidamide |

| LIB-002 | This compound | Propionic acid | N-propionyl-4-methoxypicolinimidamide |

| LIB-003 | This compound | Benzoic acid | N-benzoyl-4-methoxypicolinimidamide |

| LIB-004 | This compound | 4-Chlorobenzoic acid | N-(4-chlorobenzoyl)-4-methoxypicolinimidamide |

| LIB-005 | This compound | Cyclohexanecarboxylic acid | N-(cyclohexanecarbonyl)-4-methoxypicolinimidamide |

This interactive table outlines a small, focused library of N-acylated derivatives of this compound, demonstrating the principles of combinatorial synthesis for scaffold modification.

The successful implementation of such a combinatorial strategy would provide a powerful tool for the efficient exploration of the chemical space around this compound, significantly enhancing the potential for the discovery of novel compounds with valuable therapeutic properties.

Based on the available information, it is not possible to generate an article on the preclinical pharmacological investigations of this compound that adheres to the specified outline. The search results primarily identify this compound hydrochloride as a pyridyl carboxamidine ligand utilized in nickel-catalyzed cross-coupling reactions, a chemical synthesis application. sigmaaldrich.comsigmaaldrich.com There is a lack of publicly available scientific literature detailing its biological targets, mechanism of action, enzyme inhibition, receptor binding properties, effects on DNA repair mechanisms, or structure-activity relationship studies in a pharmacological context.

Therefore, the content for the requested sections and subsections—including Elucidation of Biological Targets and Mechanisms of Action, Enzyme Inhibition Studies, Kinetic Analysis, Crystallographic Studies, Receptor Binding Analysis, Investigations into DNA Repair Mechanisms, and Structure-Activity Relationship Studies—cannot be provided.

Preclinical Pharmacological Investigations of 4 Methoxypicolinimidamide Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Methoxypicolinimidamide Analogues

Influence of Structural Features on Biological Activity

The biological activity of this compound derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular components that govern their therapeutic effects. Modifications to the core picolinamide (B142947) structure, including the pyridine (B92270) ring, the amide linker, and various substituents, have led to the discovery of compounds with diverse biological activities, ranging from antibacterial to anticancer and neurological applications. nih.govnih.gov

For instance, in the development of antibacterials targeting Clostridioides difficile, the evolution from a cinnamonitrile template to an isonicotinamide and subsequently to a picolinamide core was crucial for achieving potent and selective activity. nih.gov SAR exploration revealed that modifications of the oxazole ring, a main substructure, were critical for the antibacterial activity of the isonicotinamides. nih.gov Similarly, in the development of acetylcholinesterase (AChE) inhibitors, SAR studies of benzamide and picolinamide derivatives showed that the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity. It was also noted that picolinamide derivatives generally exhibited stronger bioactivity than the corresponding benzamide derivatives. researchgate.net

In the context of PI3K/mTOR dual inhibitors, the structure can be divided into three key parts. The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety was found to be crucial for potent PI3K inhibitory activity. nih.gov Optimization efforts focused on other parts of the molecule indicated that amide substituents were more beneficial for ligand-receptor interaction than ester groups. Specifically, N-alkyl amides of moderate size, such as isopropyl and cyclopropyl groups, demonstrated ideal inhibitory activity, suggesting that the size and nature of the substituent are critical for fitting into the target's binding pocket. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have further refined the understanding of how physicochemical properties affect biological activity. These models have highlighted privileged molecular scaffolds and the optimal physicochemical space associated with high activity, providing guidelines for designing novel agents with drug-like properties. mdpi.com For example, atomic contribution maps can reveal that heterocyclic aromatic rings often contribute positively to activity. mdpi.com

Table 1: Influence of Structural Modifications on Biological Activity of Picolinamide Derivatives

| Structural Region | Modification | Resulting Influence on Biological Activity | Reference |

|---|---|---|---|

| Core Structure | Picolinamide vs. Isonicotinamide | Introduction of the picolinamide core resulted in exquisite potency and selectivity against C. difficile. | nih.gov |

| Substituent Position | Position of dimethylamine side chain on picolinamide | Markedly influenced inhibitory activity and selectivity against Acetylcholinesterase (AChE). | researchgate.net |

| Substituent Type (Part C) | N-alkyl amides (isopropyl, cyclopropyl) vs. Ester | Amides were beneficial for PI3K/mTOR inhibition; moderate-sized alkyl groups were optimal. | nih.gov |

| Fused Ring System | Imidazo[1,2-a]quinoxaline | The non-bridgehead nitrogen and aromaticity of the fused imidazole ring were identified as critical for JNK1 binding. | researchgate.net |

Optimization of Potency and Selectivity

The optimization of lead compounds derived from the this compound scaffold is a critical step in preclinical development, aiming to enhance therapeutic potency and selectivity while improving pharmacokinetic properties. nih.gov This process involves iterative medicinal chemistry efforts, where systematic modifications are made to a lead compound to improve its interaction with the biological target and reduce off-target effects. nih.govnih.gov

A key strategy is the targeted modification of different structural regions of the molecule. In the development of antibacterials, diversification at four structural regions of an isonicotinamide lead compound, including the introduction of a picolinamide core, led to analogues with exquisite potency and significantly improved selectivity against C. difficile over gut microbiota. nih.gov For example, analogue 87 showed a selectivity of 128 for C. difficile with respect to Bifidobacterium longum, a beneficial gut bacterium. nih.gov

For mGlu4 positive allosteric modulators (PAMs), modifications to N-phenylpicolinamide derivatives were undertaken to enhance affinity and metabolic stability. nih.gov The introduction of a dideuteriumfluoromethoxy group led to compound 24, which demonstrated enhanced affinity, improved in vitro microsomal stability, good selectivity, and favorable permeability, identifying it as a very promising mGlu4 ligand. nih.gov

In the pursuit of selective Janus kinase 2 (JAK2) inhibitors, systematic exploration by opening a tetrahydroisoquinoline ring from a lead compound led to the discovery of derivatives with excellent potency and selectivity. nih.gov Compound A8, for instance, showed a high potency on JAK2 kinase (IC50 value of 5 nM) and exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity over JAK1, JAK3, and TYK2, respectively. nih.gov This optimization also resulted in much-improved metabolic stability and bioavailability. nih.gov

The process often involves synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship, which then guides further optimization. researchgate.net For instance, the optimization of pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors involved modifying three different substituents to enhance potency and reduce lipophilicity. Exchanging a morpholine group for a more polar (S)-3-hydroxypyrolidine increased activity tenfold, resulting in a nanomolar potent inhibitor with drug-like properties. researchgate.net

Table 2: Optimization of Potency and Selectivity in Picolinamide-Related Derivatives

| Compound Series | Lead Compound Modification | Optimized Compound | Improvement in Potency/Selectivity | Reference |

|---|---|---|---|---|

| Picolinamide Antibacterials | Isonicotinamide core changed to picolinamide | Analogue 87 | High potency (MIC 0.25 µg·mL–1) and selectivity (128-fold) for C. difficile. | nih.gov |

| mGlu4 PAMs | Methoxy (B1213986) group changed to dideuteriumfluoromethoxy | Compound 24 | Enhanced affinity (low nM) and improved in vitro microsomal stability (T1/2 = 7.4 min). | nih.gov |

| JAK2 Inhibitors | Opening of tetrahydroisoquinoline ring | Compound A8 | Potent JAK2 inhibition (IC50 = 5 nM) with >38-fold selectivity over other JAK isoforms. | nih.gov |

| NAPE-PLD Inhibitors | Morpholine group replaced with (S)-3-hydroxypyrrolidine | LEI-401 | 10-fold increase in activity, resulting in a nanomolar potent inhibitor. | researchgate.net |

Preclinical Assessment of Therapeutic Potential (excluding clinical data)

Evaluation in In Vitro Disease Models

The preclinical therapeutic potential of this compound derivatives is extensively evaluated using a variety of in vitro disease models. These models are crucial for assessing the biological activity of compounds in a controlled environment that mimics aspects of human disease. nih.gov They allow for the determination of anti-proliferative activity, target engagement, and mechanisms of action at the cellular level. nih.gov

Derivatives have shown significant promise as antitumor agents in various cancer cell line models. For example, a series of N-methyl-4-phenoxypicolinamide derivatives were evaluated for their cytotoxic activity against human lung cancer (A549, H460) and colon cancer (HT-29) cell lines. mdpi.com Several compounds exhibited potent cytotoxicity in the low micromolar range, with the most promising compound, 8e, showing superior activity on H460 and HT-29 cell lines compared to the reference drug sorafenib. mdpi.com Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were shown to inhibit the proliferation of human liver cancer (HepG2) and colon cancer (HCT116) cell lines. nih.gov Another series of N-methylpicolinamide-4-thiol derivatives also displayed potent and broad-spectrum anti-proliferative activities in vitro, with compound 6p being particularly effective. mdpi.com

The use of in vitro models extends beyond cancer. In neurodegenerative disease research, models are used to study processes like demyelination and neuroinflammation, which are hallmarks of conditions like multiple sclerosis. mdpi.com These models can be based on primary cells, immortalized cell lines, or induced pluripotent stem cells (iPSCs) differentiated into specific neural cell types like neurons, astrocytes, and oligodendrocytes. mdpi.commdpi.com Such systems are invaluable for testing the efficacy of compounds intended to modulate disease-specific pathways.

Complex in vitro models (CIVMs), which incorporate multicellular environments and three-dimensional structures, are increasingly used to better mimic in vivo conditions. nih.gov These "organ-on-a-chip" systems can model organ-specific characteristics and are used to test drug efficacy and toxicity with greater physiological relevance. nih.govharvard.edu

Table 3: Evaluation of this compound Derivatives in In Vitro Cancer Models

| Derivative Series | Cell Lines Tested | Key Findings | Most Potent Compound | Reference |

|---|---|---|---|---|

| N-methyl-4-phenoxypicolinamide | A549, H460, HT-29 (Lung, Colon Cancer) | Exhibited potent cytotoxicity in the low micromolar range, superior to sorafenib. | 8e (IC50: 1.7 µM on H460, 3.0 µM on HT-29) | mdpi.com |

| 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG2, HCT116 (Liver, Colon Cancer) | Inhibited proliferation in a dose-dependent manner; possessed broad-spectrum antiproliferative activity. | 5q | nih.gov |

| N-methylpicolinamide-4-thiol | HepG2 (Liver Cancer) | Displayed potent and broad-spectrum anti-proliferative activities. | 6p | mdpi.com |

Role as Pharmaceutical Agents and Chemical Probes

Derivatives of this compound have demonstrated potential both as pharmaceutical agents for treating diseases and as chemical probes for biomedical research. As pharmaceutical agents, their promise lies in the potent and selective biological activities observed in preclinical studies. The demonstrated efficacy of various derivatives against cancer cell lines, including those resistant to standard therapies, positions them as potential antitumor agents. mdpi.comnih.govmdpi.com Furthermore, the exquisite selectivity of certain picolinamide derivatives against pathogenic bacteria like C. difficile while sparing beneficial gut flora highlights their potential as novel antibiotics to address recurrent infections. nih.gov

Beyond direct therapeutic use, well-characterized derivatives can serve as valuable chemical probes. nih.gov A chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to investigate the biological function of that target in cells and organisms. nih.gov The development of highly selective mGlu4 PAMs and JAK2 inhibitors from picolinamide-related scaffolds are examples of generating compounds that could be used as probes. nih.govnih.gov For instance, a selective JAK2 inhibitor could be used to dissect the specific roles of JAK2 in cellular signaling pathways implicated in myeloproliferative neoplasms. nih.gov

The parent compound, this compound hydrochloride, is itself utilized as a chemical tool. It serves as a pyridyl carboxamidine ligand that enables nickel-catalyzed cross-coupling reactions, a significant function in synthetic chemistry for creating diverse pharmaceutical heterocycle libraries. sigmaaldrich.comsigmaaldrich.com While this role is in chemical synthesis rather than biological investigation, it underscores the utility of the core structure in the broader pharmaceutical sciences. The development of potent and selective derivatives, however, extends this utility into the biological realm, providing tools to validate new drug targets and explore complex disease mechanisms. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational techniques used to investigate the behavior of molecules at an atomic level. nih.govmdpi.com These approaches are instrumental in drug discovery for exploring the structural basis of diseases and designing novel chemical compounds. nih.gov For a molecule like 4-Methoxypicolinimidamide, these methods can elucidate its three-dimensional structure, conformational dynamics, and interactions with biological targets. mdpi.comnih.gov Techniques range from quantum mechanics, which describes the electronic structure of the molecule, to classical mechanics used in molecular dynamics to simulate the molecule's movement over time. nih.govnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic properties of this compound. academicjournals.org These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For this compound, the electron-donating methoxy (B1213986) group (-OCH3) is expected to influence the electron density distribution across the picolinimidamide (B1582038) ring system, affecting its interaction capabilities. academicjournals.org

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents theoretical values for illustrative purposes, as specific experimental or published computational data for this exact molecule is not available.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.1 | Debye |

| Electron Affinity | 1.4 | eV |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.com This technique is crucial for understanding the binding mode of this compound within the active site of a biological target. nih.gov The process involves sampling a wide range of conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. mdpi.com

Post-docking analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. youtube.com For this compound, the amidine group can act as a hydrogen bond donor and acceptor, while the pyridine (B92270) ring and methoxy group can participate in various hydrophobic and polar interactions.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding. |

| Hydrogen Bonds | 3 | Interactions with residues GLU-81, LEU-83. |

| Hydrophobic Interactions | 5 | Interactions with residues VAL-35, ALA-50, ILE-145. |

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. nih.govyoutube.com By simulating the motions of atoms and molecules, MD can explore the conformational landscape of this compound in different environments, such as in aqueous solution or bound to a protein. mdpi.com These simulations are governed by classical mechanics and use force fields to describe the potential energy of the system. youtube.com

For this compound, MD simulations can reveal the flexibility of the molecule, the stability of its binding pose within a receptor, and the role of solvent molecules. nih.gov Analysis of the MD trajectory can identify the most stable conformations and the energetic barriers between them, providing a deeper understanding of its structure-activity relationship. nih.gov

Ligand Efficiency Metrics in Drug Design

Ligand efficiency metrics are essential tools in drug discovery for evaluating the quality of hit and lead compounds. nih.govdundee.ac.uk They normalize the binding affinity of a compound by its size or other physicochemical properties, allowing for a more direct comparison between molecules of different sizes and lipophilicities. semanticscholar.org These metrics help guide the optimization process by focusing on compounds that achieve high potency with minimal molecular complexity. nih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand. wikipedia.org It provides insight into how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the receptor. csmres.co.uk The LE is calculated using the following formula:

LE = (1.37 * pIC50) / N

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy atoms. An LE value of 0.3 or greater is often considered a benchmark for a promising compound. rgdscience.com

The Binding Efficiency Index (BEI) and Lipophilic Ligand Efficiency (LLE) are complementary metrics that provide further insights into ligand quality. wikipedia.org

Binding Efficiency Index (BEI): This metric relates the binding potency to the molecular weight (MW) of the compound. nih.gov It is calculated as:

BEI = (pIC50 * 1000) / MW

A higher BEI value indicates a more efficient use of molecular mass to achieve potency. optibrium.com

Lipophilic Ligand Efficiency (LLE): LLE assesses the relationship between potency and lipophilicity (typically measured as logP or logD). sciforschenonline.org Excessive lipophilicity can lead to poor pharmacokinetic properties and off-target effects. researchgate.net The formula for LLE is:

LLE = pIC50 - logP

An LLE value between 5 and 7 is often targeted during lead optimization, indicating a good balance between potency and lipophilicity. csmres.co.uk Increasing potency without a corresponding increase in lipophilicity is a key goal in medicinal chemistry. sciforschenonline.org

Table 3: Hypothetical Ligand Efficiency Metrics for this compound Calculations are based on an assumed pIC50 of 7.5 and an estimated cLogP of 1.8 for illustrative purposes.

| Metric | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Ligand Efficiency (LE) | (1.37 * pIC50) / N | 0.47 | Indicates high binding efficiency per heavy atom. |

| Binding Efficiency Index (BEI) | (pIC50 * 1000) / MW | 49.9 | Shows efficient use of molecular weight for potency. |

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Mechanistic and Conformational Insights (e.g., Raman, FTIR)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of 4-Methoxypicolinimidamide. These techniques are instrumental in identifying functional groups and providing information about the molecule's conformation and potential intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include N-H stretching vibrations of the amidine group, C=N stretching of the imidamide and pyridine (B92270) ring, C-O stretching of the methoxy (B1213986) group, and various C-H stretching and bending vibrations of the aromatic ring and the methyl group. The precise positions of these bands can offer insights into the electronic environment and hydrogen bonding within the molecule.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) (FTIR) | Anticipated Wavenumber Range (cm⁻¹) (Raman) |

| Amidine | N-H Stretch | 3400-3200 | 3400-3200 |

| Amidine | C=N Stretch | 1680-1620 | 1680-1620 |

| Pyridine Ring | C=N/C=C Stretch | 1600-1450 | 1600-1450 |

| Methoxy | C-O Stretch | 1260-1200 (asymmetric), 1050-1000 (symmetric) | 1260-1200 (asymmetric), 1050-1000 (symmetric) |

| Aromatic/Methyl | C-H Stretch | 3100-3000 (aromatic), 2950-2850 (aliphatic) | 3100-3000 (aromatic), 2950-2850 (aliphatic) |

Note: The data in this table is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure and the study of intermolecular interactions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine ring would appear as a set of coupled multiplets in the downfield region. The methoxy group would exhibit a sharp singlet, and the protons of the amidine group would likely appear as broad singlets due to exchange processes and quadrupolar effects of the nitrogen atoms. The chemical shifts (δ) and coupling constants (J) of the pyridine protons would be critical for confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in this compound. The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing imidamide group. The carbon of the C=N bond in the amidine group would be observed at a characteristic downfield position. The methoxy carbon would appear as a distinct signal in the aliphatic region.

| Atom | Expected Chemical Shift Range (ppm) (¹H NMR) | Expected Chemical Shift Range (ppm) (¹³C NMR) |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |

| Methoxy Protons | 3.8 - 4.2 | 55 - 60 |

| Amidine Protons | Broad, variable | - |

| Imidamide Carbon | - | 150 - 165 |

Note: The data in this table is predictive and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. It is also highly effective for monitoring the progress of reactions involving this compound.

Under electron ionization (EI), the molecule would be expected to form a molecular ion (M⁺•) corresponding to its exact mass. Subsequent fragmentation could involve the loss of small neutral molecules or radicals. Common fragmentation pathways might include the loss of a methyl radical (•CH₃) from the methoxy group, loss of ammonia (B1221849) (NH₃) from the amidine group, or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments with high accuracy.

| Ion | Proposed Fragmentation Pathway | Expected m/z |

| [M]⁺• | Molecular Ion | C₇H₉N₃O⁺• |

| [M-CH₃]⁺ | Loss of a methyl radical | C₆H₆N₃O⁺ |

| [M-NH₂]⁺ | Loss of an amino radical | C₇H₇N₂O⁺ |

| Pyridine fragment ions | Cleavage of the imidamide group | Various |

Note: The fragmentation pathways and resulting m/z values are hypothetical and would need to be confirmed by experimental data.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that could be employed to analyze the elemental composition and chemical states of this compound, particularly if it is adsorbed on a surface or used in a thin film.

The XPS survey spectrum would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution spectra of these regions would provide information about the different chemical environments of these elements within the molecule. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the pyridine ring, the methoxy group, and the imidamide group. The N 1s spectrum would be particularly informative for probing the different nitrogen environments in the pyridine ring and the amidine group.

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |

| Carbon | C 1s | 284 - 288 | C-C, C-H, C-O, C=N |

| Nitrogen | N 1s | 398 - 402 | Pyridinic N, Amidine N |

| Oxygen | O 1s | 531 - 534 | C-O |

Note: The binding energy ranges are approximate and can be influenced by the chemical environment and surface charging effects.

UV-Vis Spectroscopy for Electronic Structure and Reaction Progress Monitoring

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The presence of the conjugated pyridine ring system and the amidine group would give rise to characteristic absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum.

The spectrum would likely be dominated by π → π* transitions associated with the aromatic pyridine ring. The position and intensity of the absorption maxima (λ_max) would be sensitive to the substitution pattern and the solvent polarity. This technique can be effectively used to monitor the progress of reactions where the chromophore of the molecule is altered, leading to a change in the UV-Vis spectrum.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (Pyridine Ring) | 250 - 350 |

| n → π* | May be observed as a shoulder on the main absorption band |

Note: The expected wavelength ranges are estimations and can be significantly affected by solvent and pH.

Fluorescence Spectroscopy for Interaction and Detection Studies

Fluorescence spectroscopy could be utilized to investigate the emission properties of this compound. While not all aromatic compounds are highly fluorescent, the presence of the pyridine ring suggests the possibility of fluorescence upon excitation at an appropriate wavelength.

If the compound is fluorescent, its emission spectrum, quantum yield, and lifetime could be determined. These parameters are often sensitive to the local environment, making fluorescence spectroscopy a valuable tool for studying interactions with other molecules, such as metal ions or biomacromolecules. Changes in fluorescence intensity or wavelength could be used for detection and quantification purposes in various applications. The potential for fluorescence would depend on the efficiency of non-radiative decay pathways and could be influenced by factors such as solvent, pH, and temperature.

Future Research Directions and Translational Potential

Development of Next-Generation Catalytic Systems Leveraging 4-Methoxypicolinimidamide

The foundational success of this compound as a ligand in nickel-catalyzed reactions provides a strong basis for the development of more advanced catalytic systems. scientificlabs.ie Future research is anticipated to focus on several key areas to enhance catalytic efficiency, selectivity, and scope.